5-Bromo-DL-tryptophan

Descripción

5-Bromo-DL-tryptophan has been reported in Aspergillus fumigatus with data available.

RN given refers to (DL)-isomer; RN for cpd without isomeric designation not available 1/91; structure given in first source

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDNJQUJBMDHJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863904 |

Source

|

| Record name | 5-Bromotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6548-09-0 |

Source

|

| Record name | 5-Bromo-DL-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6548-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromotryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006548090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6548-09-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88149 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-DL-tryptophan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 5-Bromo-DL-tryptophan?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 5-Bromo-DL-tryptophan. The information is curated for professionals in research and development, with a focus on data-driven insights and detailed experimental methodologies.

Core Chemical Properties

This compound is a halogenated derivative of the essential amino acid DL-tryptophan. The introduction of a bromine atom at the 5-position of the indole ring significantly influences its chemical and biological characteristics.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1][2] |

| Molecular Weight | 283.12 g/mol | [1][2] |

| Appearance | Off-white to light beige fine crystalline powder | [3] |

| Melting Point | 264 °C (decomposes) | [4] |

| CAS Number | 6548-09-0 | [4] |

| Synonyms | 2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid, 5-Bromotryptophan, H-DL-Trp(5-Br)-OH | [5] |

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 5-bromoindole with a protected serine derivative. The following diagram outlines a representative synthetic workflow.

Experimental Protocol: Synthesis

While various specific methods exist, a general procedure for the synthesis of this compound is as follows. A detailed, step-by-step protocol can be found in specialized organic synthesis literature.[6]

-

Coupling: 5-bromoindole is reacted with a suitable N- and O-protected serine derivative, such as N-acetyl-D,L-serine methyl ester, in the presence of a catalyst.

-

Deprotection: The protecting groups are removed from the coupled product. This is often achieved through hydrolysis under acidic or basic conditions.

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent system, to yield pure this compound.

Spectral Data

Spectroscopic techniques are crucial for the characterization of this compound.

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the indole ring protons, the α- and β-protons of the amino acid side chain, and the amine and carboxylic acid protons. The bromine substitution affects the chemical shifts of the aromatic protons. |

| ¹³C NMR | Resonances for the carbon atoms of the indole ring, the aliphatic side chain, and the carboxyl group. |

| IR Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching of the amino and carboxyl groups, C=O stretching of the carboxyl group, and aromatic C-H and C=C stretching of the indole ring. |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of this compound, exhibiting the characteristic isotopic pattern for a bromine-containing compound. |

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by the indole ring and the amino acid functionality. The electron-withdrawing nature of the bromine atom can influence the reactivity of the indole nucleus.

-

Stability: Like tryptophan, this compound is susceptible to degradation under harsh acidic or basic conditions, and upon exposure to light and oxidizing agents.[7][8] The indole ring can be particularly sensitive.[7] For optimal stability, it should be stored in a cool, dark place.

-

Reactivity: The indole ring can undergo electrophilic substitution reactions. The amino and carboxylic acid groups exhibit typical reactions of amino acids, such as peptide bond formation.

Biological Significance and Role in Signaling Pathways

This compound is of significant interest to researchers due to its relationship with the serotonin biosynthetic pathway. Tryptophan is the metabolic precursor to the neurotransmitter serotonin.[9]

Interaction with the Serotonin Pathway

The biosynthesis of serotonin from tryptophan involves a two-step enzymatic process.[9] It is hypothesized that this compound can act as a substrate or inhibitor for the enzymes in this pathway, thereby modulating serotonin levels. Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in this pathway.[10]

The diagram below illustrates the canonical serotonin synthesis pathway and the potential point of interaction for this compound.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 107515000 [thermofisher.com]

- 4. 5-溴-DL-色氨酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 10. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

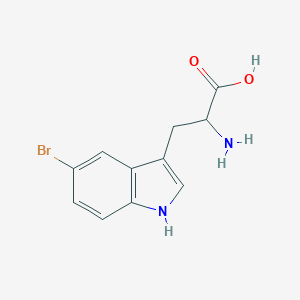

5-Bromo-DL-tryptophan structure and molecular weight.

An In-depth Technical Guide to 5-Bromo-DL-tryptophan

For researchers, scientists, and professionals in drug development, this compound is a significant compound with diverse applications. This brominated analog of the essential amino acid tryptophan serves as a crucial tool in biochemical research and as a valuable intermediate in the synthesis of pharmaceuticals.[1] Its unique properties facilitate the study of neurotransmitter pathways, particularly those involving serotonin, and it plays a role in the development of novel therapeutic agents.[1]

Chemical Structure and Molecular Weight

This compound is a non-proteinogenic alpha-amino acid.[2] Its structure consists of a tryptophan core with a bromine atom substituted at the 5th position of the indole ring.

IUPAC Name: 2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid[2]

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [1][2] |

| Molecular Weight | 283.12 g/mol | [1][2] |

| CAS Number | 6548-09-0 | [1] |

| Appearance | Off-white to light beige or pale yellow fine crystalline powder | [1][3] |

| Purity | ≥ 97% (HPLC) | [1] |

| Melting Point | 264 °C (decomposes) | [3] |

| SMILES | C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | [2] |

| InChI Key | KZDNJQUJBMDHJW-UHFFFAOYSA-N | [2] |

Experimental Protocols: Chemical Synthesis

A documented method for the synthesis of this compound begins with 5-bromo-3-methylindole.[4][5] The following protocol is a summary of a published synthesis route.[4]

Objective: To synthesize this compound from 5-bromo-3-methylindole.

Materials:

-

5-bromo-3-methylindole (4)

-

n-Butyl lithium

-

Benzenesulfonyl chloride

-

N-bromosuccinimide (NBS)

-

Benzoyl peroxide (catalytic amount)

-

Carbon tetrachloride (tetrachloromethane)

-

Diethyl acetamidomalonate

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (for alkaline hydrolysis)

-

Dilute sulfuric acid (H₂SO₄)

Methodology:

-

Protection of the Indole Nitrogen: 5-bromo-3-methylindole (4) is reacted with n-butyl lithium, followed by treatment with benzenesulfonyl chloride to yield 1-benzenesulfonyl-5-bromo-3-methylindole (5). This step protects the indole nitrogen for the subsequent reactions.[4]

-

Bromination of the Methyl Group: The resulting compound (5) is treated with N-bromosuccinimide (NBS) in boiling carbon tetrachloride with a catalytic amount of benzoyl peroxide. This reaction provides 1-benzenesulfonyl-5-bromo-3-bromomethylindole (6) in high yield.[4]

-

Alkylation: The bromomethylindole (6) is used to alkylate diethyl acetamidomalonate in tetrahydrofuran (THF), which results in the intermediate compound (7).[4]

-

Hydrolysis and Decarboxylation: The intermediate (7) undergoes alkaline hydrolysis, followed by treatment with dilute sulfuric acid. This final step yields this compound.[4]

This synthesis pathway is outlined in the diagram below.

References

The Diverse Biological Activities of 5-Bromotryptophan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromotryptophan, a halogenated derivative of the essential amino acid tryptophan, and its analogs are predominantly found in marine organisms and have garnered significant scientific interest due to their wide spectrum of biological activities. These activities range from potent anticancer and antimicrobial effects to neuroprotective and enzyme-inhibiting properties. This technical guide provides an in-depth overview of the core biological activities of 5-bromotryptophan derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support further research and drug development endeavors.

I. Quantitative Bioactivity Data

The biological activities of 5-bromotryptophan derivatives have been quantified across various studies, demonstrating their potential as therapeutic agents. The following tables summarize key quantitative data for different biological effects.

Anticancer Activity

The cytotoxic effects of 5-bromotryptophan and its derivatives against various cancer cell lines are often evaluated using the MTT assay, with results reported as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Anticancer Activity of 5-Bromotryptophan Derivatives (IC50 values in µM)

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Bromotryptophan | A549 (Lung Carcinoma) | 11.80 ± 0.89 | [1] |

| 5-Bromotryptophan | PC3 (Prostate Cancer) | < 10 | [1] |

| 5-Bromotryptophan | MCF-7 (Breast Cancer) | < 10 | [1] |

| 5-aminophenyl-2-butylthio-1,3,4-oxadiazole (derived from a tryptophan precursor) | MCF-7 (Breast Cancer) | 10.05 ± 1.08 | [2] |

| 7-hydroxy-L-tryptophan analog | Neuroblastoma/Carcinoid | Varies (dependent on TPH and AADC expression) | [3] |

Note: Data is compiled from multiple sources and experimental conditions may vary.

Antimicrobial Activity

The antimicrobial potential of 5-bromotryptophan derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of 5-Bromotryptophan Derivatives (MIC values in µg/mL)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Nisin variant with 5-Bromotryptophan | Staphylococcus aureus LMG15975 (MRSA) | Lower than wild-type nisin | [4] |

| Nisin variant with 5-Bromotryptophan | Bacillus cereus CH-85 | Lower than wild-type nisin | [4] |

| Nisin variant with 6-Bromotryptophan | Lactococcus lactis | 2-fold higher than wild-type nisin | [4] |

| Tryptophan-derived marine alkaloids | Various bacteria and fungi | Potent activity reported | [5] |

Note: The exact MIC values can be strain-specific and dependent on the assay conditions.

II. Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the study of 5-bromotryptophan derivatives.

A. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][6]

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[6]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-bromotryptophan derivative in cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[7]

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][10]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible growth of the microorganism.[8]

Protocol:

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to a 0.5 McFarland standard.[11]

-

Serial Dilution: Prepare a two-fold serial dilution of the 5-bromotryptophan derivative in a 96-well plate containing broth medium.[10]

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).[9]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16 to 20 hours.[8]

-

MIC Determination: Observe the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[8]

C. Analysis of Apoptosis: Western Blotting for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.[12][13][14]

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., cleaved caspases, PARP, Bcl-2 family proteins).

Protocol:

-

Cell Lysis: Treat cells with the 5-bromotryptophan derivative for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to an apoptosis marker (e.g., anti-cleaved caspase-3, anti-PARP).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the intensity of the bands to determine changes in protein expression levels relative to a loading control (e.g., GAPDH or β-actin).[13]

III. Signaling Pathways and Mechanisms of Action

While the precise signaling pathways for many 5-bromotryptophan derivatives are still under investigation, evidence suggests their involvement in inducing apoptosis in cancer cells. A related compound, 5-methoxytryptophan, has been shown to induce apoptosis through the PI3K/Akt/FoxO3a signaling pathway.[15] It is plausible that 5-bromotryptophan derivatives may act through similar mechanisms.

Proposed Apoptotic Pathway

The following diagram illustrates a potential signaling pathway through which a 5-bromotryptophan derivative could induce apoptosis, based on findings for related tryptophan metabolites.

Experimental Workflow for Bioactivity Screening

The general workflow for identifying and characterizing the biological activity of novel 5-bromotryptophan derivatives often follows a bioassay-guided fractionation approach.

Conclusion

5-Bromotryptophan derivatives represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects, warrant further investigation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals to advance the study of these fascinating marine-derived compounds. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways modulated by these derivatives to facilitate the design of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tryptophan derived natural marine alkaloids and synthetic derivatives as promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. researchgate.net [researchgate.net]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. 5-methoxytryptophan induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 5-Bromo-DL-tryptophan in the Fungal Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal kingdom is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, halogenated natural products have garnered significant attention due to their often enhanced biological activities. This technical guide delves into the natural occurrence of 5-Bromo-DL-tryptophan, a brominated derivative of the essential amino acid tryptophan, in fungi. While its presence has been reported, comprehensive quantitative data and detailed biosynthetic insights remain areas of active investigation. This document aims to consolidate the current knowledge, provide detailed experimental methodologies for its study, and present visual workflows and pathways to aid researchers in this niche field.

Natural Occurrence of this compound in Fungi

The available scientific literature indicates the presence of this compound as a secondary metabolite in fungi, specifically within the genus Aspergillus.

Table 1: Documented Occurrence of this compound in Fungi

| Fungal Species | Compound | Quantitative Data | Reference |

| Aspergillus fumigatus | This compound | Not reported | [1] |

Note: To date, specific quantitative data on the concentration or yield of this compound from fungal cultures has not been published in the reviewed literature. The development of robust analytical methods is crucial to address this knowledge gap.

Biosynthesis of this compound in Fungi

The biosynthesis of this compound in fungi is believed to originate from the well-established tryptophan biosynthetic pathway, with a final halogenation step catalyzed by a tryptophan halogenase. Fungi, including Aspergillus fumigatus, synthesize L-tryptophan from chorismate, a key intermediate in the shikimate pathway[2][3]. The bromination of tryptophan is likely carried out by a flavin-dependent halogenase, which utilizes a bromide ion (Br-) to regioselectively brominate the indole ring of tryptophan[4][5][6]. While the specific enzymes responsible for this transformation in Aspergillus fumigatus have not been fully characterized, the general mechanism is understood.

Caption: Proposed biosynthetic pathway of this compound in fungi.

Experimental Protocols

The following sections outline detailed methodologies for the cultivation of fungi, and the extraction, identification, and quantification of this compound. These protocols are synthesized from established methods for fungal secondary metabolite analysis.

Fungal Cultivation

-

Strain and Media: Aspergillus fumigatus (or other target fungus) is cultured on a suitable solid or liquid medium. Potato Dextrose Agar (PDA) or Czapek-Dox broth are commonly used for fungal cultivation. For inducing secondary metabolite production, nutrient-limiting or stress-inducing media can be employed.

-

Inoculation and Incubation: The fungus is inoculated from a spore suspension or a mycelial plug. Cultures are incubated at a temperature optimal for the specific fungal strain (typically 25-30°C) for a period ranging from 7 to 21 days to allow for sufficient growth and secondary metabolite production.

Extraction of this compound

-

Harvesting: For liquid cultures, the mycelium is separated from the culture broth by filtration. For solid cultures, the mycelial mat is scraped from the agar surface.

-

Solvent Extraction:

-

Mycelium: The harvested mycelium is freeze-dried and ground to a fine powder. The powder is then extracted with an organic solvent such as methanol or ethyl acetate. This process is often repeated multiple times to ensure complete extraction.

-

Culture Filtrate: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.

-

-

Concentration: The organic solvent extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification and Isolation (Optional)

For the isolation of pure this compound, the crude extract can be subjected to various chromatographic techniques:

-

Column Chromatography: The crude extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative or semi-preparative HPLC using a C18 column.

Identification and Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective identification and quantification of this compound.

1. Sample Preparation:

-

The crude extract or purified fraction is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

-

The sample is filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

2. LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a standard. The theoretical m/z for the protonated molecule [M+H]+ is approximately 283.01 and 285.01 due to the isotopic pattern of bromine.

-

3. Quantification:

-

A calibration curve is generated using a certified reference standard of this compound at various concentrations.

-

The concentration of this compound in the fungal extract is determined by comparing its peak area to the calibration curve.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Frontiers | A Multifaceted Role of Tryptophan Metabolism and Indoleamine 2,3-Dioxygenase Activity in Aspergillus fumigatus–Host Interactions [frontiersin.org]

- 3. A Multifaceted Role of Tryptophan Metabolism and Indoleamine 2,3-Dioxygenase Activity in Aspergillus fumigatus–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aspergillus fumigatus tryptophan metabolic route differently affects host immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Multifaceted Role of Tryptophan Metabolism and Indoleamine 2,3-Dioxygenase Activity in Aspergillus fumigatus-Host Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]

5-Bromo-DL-tryptophan: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-DL-tryptophan is a synthetic halogenated analog of the essential amino acid L-tryptophan. Its structural similarity to tryptophan allows it to interact with various biological systems that recognize and process the natural amino acid. This technical guide provides an in-depth overview of the known mechanisms of action of this compound, focusing on its role as an enzyme inhibitor and a tool in protein engineering. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated biological pathways and workflows.

Core Mechanisms of Action

The biological effects of this compound primarily stem from two distinct mechanisms:

-

Competitive Inhibition of Tryptophan-Metabolizing Enzymes: Due to its structural analogy to tryptophan, this compound can act as a competitive inhibitor of enzymes that utilize tryptophan as a substrate. This interference is particularly relevant in two major metabolic pathways: the serotonin synthesis pathway and the kynurenine pathway.

-

Incorporation into Proteins for Structural and Functional Studies: this compound can be incorporated into proteins in place of tryptophan residues. The unique photophysical properties conferred by the bromine atom make it a valuable probe for investigating protein structure, dynamics, and interactions using fluorescence spectroscopy.[1]

Inhibition of Tryptophan-Metabolizing Enzymes

Inhibition of the Serotonin Synthesis Pathway

The initial and rate-limiting step in the biosynthesis of the neurotransmitter serotonin is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH) .[2] this compound is utilized in research investigating the serotonin pathway, suggesting its potential as an inhibitor of TPH.[1] By competing with the natural substrate, L-tryptophan, for binding to the active site of TPH, this compound can reduce the rate of serotonin synthesis.

References

Spectral properties (UV-Vis, Fluorescence, NMR) of 5-Bromo-DL-tryptophan.

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-DL-tryptophan is a halogenated derivative of the essential amino acid tryptophan. The introduction of a bromine atom at the 5-position of the indole ring significantly influences its electronic properties, which in turn alters its spectral characteristics. These unique spectral signatures can be harnessed for various research applications, including its use as a probe in protein structure and dynamics studies, and as an antigelling agent for sickle hemoglobin.[1] This technical guide provides an in-depth overview of the key spectral properties of this compound, focusing on its UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectra. Detailed experimental protocols and a logical workflow for spectral analysis are also presented to aid researchers in their practical applications.

Core Spectral Data

UV-Vis Absorption Data

| Compound | λmax (nm) | Solvent |

| DL-Tryptophan | ~280 | Water |

| This compound | Not Available | - |

Fluorescence Emission Data

| Compound | Excitation λ (nm) | Emission λmax (nm) | Solvent |

| DL-Tryptophan | ~280 | ~350 | Water |

| This compound | Not Available | Not Available | - |

¹H NMR Spectral Data (Reference: DL-Tryptophan in D₂O)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-α | ~3.9 | dd | 4.9, 7.8 |

| H-β | ~3.3 | dd | 4.9, 14.8 |

| H-β' | ~3.1 | dd | 7.8, 14.8 |

| H-2 | ~7.2 | s | - |

| H-4 | ~7.6 | d | 7.9 |

| H-5 | ~7.1 | t | 7.5 |

| H-6 | ~7.0 | t | 7.5 |

| H-7 | ~7.4 | d | 8.1 |

| NH (indole) | ~10.9 (in DMSO-d6) | s | - |

| NH₂ | Not typically observed in D₂O | - | - |

| COOH | Not typically observed in D₂O | - | - |

Note: Chemical shifts for this compound will differ, particularly for the aromatic protons on the indole ring, due to the electronic effect of the bromine atom.

¹³C NMR Spectral Data (Reference: DL-Tryptophan in D₂O)

| Carbon | Chemical Shift (ppm) |

| C-α | ~56 |

| C-β | ~28 |

| C=O | ~175 |

| C-2 | ~125 |

| C-3 | ~109 |

| C-3a | ~128 |

| C-4 | ~119 |

| C-5 | ~122 |

| C-6 | ~120 |

| C-7 | ~112 |

| C-7a | ~137 |

Note: The chemical shifts for this compound will be different, especially for the carbons of the indole ring, due to the substituent effect of bromine.

Experimental Protocols

The following are detailed methodologies for conducting UV-Vis, Fluorescence, and NMR spectroscopy for tryptophan analogs like this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) of this compound.

Materials:

-

This compound powder

-

Appropriate solvent (e.g., ultrapure water, phosphate buffer pH 7.4)

-

UV-transparent quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mM) in the chosen solvent. From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the µM range).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

-

Blanking: Fill a quartz cuvette with the solvent used for sample preparation and place it in the spectrophotometer. Perform a baseline correction or "blank" measurement across the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the this compound solution.

-

Data Acquisition: Scan the absorbance of the sample across the same wavelength range.

-

Data Analysis: Identify the wavelength(s) at which maximum absorbance occurs (λmax).

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission maxima of this compound.

Materials:

-

This compound solution (prepared as for UV-Vis)

-

Fluorescence-grade solvent

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Excitation Spectrum: Set the emission monochromator to an estimated emission maximum (e.g., 360 nm, slightly red-shifted from tryptophan's ~350 nm) and scan a range of excitation wavelengths (e.g., 250-320 nm). The peak of this spectrum is the optimal excitation wavelength.

-

Emission Spectrum: Set the excitation monochromator to the determined optimal excitation wavelength. Scan a range of emission wavelengths (e.g., 300-500 nm). The peak of this spectrum is the emission maximum (λmax).

-

Data Analysis: Record the excitation and emission maxima.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the chemical shifts, coupling constants, and overall structure of this compound.

Materials:

-

This compound powder (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve the this compound sample in the appropriate deuterated solvent (typically 0.5-0.7 mL). Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument will be tuned and the magnetic field shimmed to achieve homogeneity.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C. Proton decoupling is usually applied to simplify the spectrum.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: A logical workflow for the spectral characterization of this compound.

References

Solubility Profile of 5-Bromo-DL-tryptophan: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-DL-tryptophan, a key intermediate in pharmaceutical development and biochemical research. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and visualizes relevant biochemical pathways.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively available in published literature. However, information from product specifications and data for structurally related tryptophan derivatives provide valuable insights into its solubility profile.

Table 1: Solubility of this compound and Related Tryptophan Derivatives

| Compound | Solvent | Solubility | Notes |

| This compound | Not Specified | Soluble | General statements indicate solubility without quantitative data. |

| DL-Tryptophan octyl ester (hydrochloride) | Ethanol | ~1 mg/mL | Data for a derivative with an esterified carboxylic acid. |

| DMSO | ~25 mg/mL | ||

| Dimethyl formamide | ~15 mg/mL | ||

| Aqueous Buffers | Sparingly soluble | Recommended to first dissolve in DMSO. | |

| 5-Methyl-DL-tryptophan | 1 M HCl | ≥ 100 mg/mL[1] | Data for a methylated tryptophan derivative. |

| DMSO | 66.67 mg/mL[1] | Requires sonication and pH adjustment to 2 with 1 M HCl.[1] | |

| L-Tryptophan | PBS (pH 7.2) | 6.25 mg/mL[2] | Data for the parent amino acid. |

| DMSO | 11 mg/mL[3] |

The solubility of tryptophan and its derivatives is significantly influenced by the physicochemical properties of the solvent, temperature, and pH. For instance, the solubility of L-tryptophan in aqueous solutions exhibits a characteristic "U" shape profile with respect to pH, with the lowest solubility observed at its isoelectric point.[4][5][6] It is reasonable to anticipate a similar pH-dependent solubility behavior for this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the widely accepted shake-flask gravimetric method. This method is suitable for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Thermostatic shaker bath

-

Conical flasks with stoppers

-

Syringe filters (e.g., 0.22 µm pore size)

-

Pipettes and other necessary glassware

-

Evaporating dish

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically, withdraw and analyze samples to confirm that the concentration has plateaued.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed in the thermostatic bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding the collection of any solid particles.

-

Immediately filter the collected supernatant through a syringe filter to remove any remaining undissolved solid.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish (W1).

-

Transfer a precise volume of the clear filtrate into the pre-weighed evaporating dish and weigh it again (W2).

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Continue drying until a constant weight is achieved, indicating all the solvent has been removed.

-

Allow the evaporating dish to cool to room temperature in a desiccator and weigh it again (W3).

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is calculated as: Mass of solute = W3 - W1.

-

The mass of the solvent is calculated as: Mass of solvent = W2 - W3.

-

The solubility can be expressed in various units, such as g/100 g of solvent or mg/mL.

-

Visualization of Relevant Metabolic Pathways

This compound, as a derivative of tryptophan, is relevant to the major metabolic pathways of this essential amino acid. The following diagrams illustrate the serotonin and kynurenine pathways, which are central to numerous physiological processes.

Figure 1. Serotonin synthesis pathway from L-tryptophan.

The serotonin pathway is crucial for the synthesis of the neurotransmitter serotonin, which plays a significant role in mood regulation, and the hormone melatonin, which is involved in the sleep-wake cycle.[7][8][9]

Figure 2. Overview of the Kynurenine pathway of tryptophan metabolism.

The kynurenine pathway is the major route of tryptophan degradation and produces several neuroactive metabolites, including the neuroprotective kynurenic acid and the neurotoxic quinolinic acid, as well as being the de novo synthesis pathway for nicotinamide adenine dinucleotide (NAD+).[10][11][12][13][14] The balance between these metabolites is critical for neurological health.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. news-medical.net [news-medical.net]

- 9. researchgate.net [researchgate.net]

- 10. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kynurenine pathway - Wikipedia [en.wikipedia.org]

- 12. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The kynurenine pathway of tryptophan metabolism: a neglected therapeutic target of COVID-19 pathophysiology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of halogenated tryptophan analogs.

An In-depth Technical Guide to the Discovery and History of Halogenated Tryptophan Analogs

Introduction

Halogenated organic compounds, once considered rare in nature, are now recognized as a vast and structurally diverse class of metabolites, with over 5,000 identified to date.[1][2] A significant portion of these natural products originate from marine organisms, which thrive in a halide-rich environment.[3] Among these, halogenated indole alkaloids, primarily derived from the amino acid tryptophan, represent a prominent family with a wide spectrum of potent biological activities. The incorporation of halogen atoms—most commonly bromine and chlorine—profoundly influences the physicochemical properties of the parent molecule, often enhancing its lipophilicity, metabolic stability, and binding affinity for biological targets.[3][4] This has made halogenated tryptophan analogs highly valuable as lead compounds in drug discovery, probes in chemical biology, and building blocks for complex molecule synthesis.[5][6] This guide provides a comprehensive overview of the discovery, history of synthesis, and key experimental methodologies associated with these important molecules.

Discovery and Natural Occurrence

The discovery of halogenated tryptophan analogs is intrinsically linked to the exploration of marine natural products. Marine invertebrates, particularly sponges, algae, and ascidians, are prolific producers of these compounds.[3][7] These organisms utilize halogenation as a chemical defense mechanism and for inter-species signaling.[3] Bromoindoles are especially abundant, a phenomenon attributed to the relative ease with which marine organisms can oxidize bromide ions compared to the much more concentrated chloride ions in seawater.[3]

Examples of naturally occurring halogenated indole alkaloids include:

-

Bromoindoles: A wide variety of mono- and poly-brominated indoles have been isolated from marine red algae of the genus Laurencia and sponges of the genus Agelas.[1][2] These compounds have demonstrated significant antibacterial and antifungal activities.[1][4]

-

Meridianins: A class of 3-(2-aminopyrimidinyl)indole alkaloids, often brominated at the C-5 position of the indole ring, isolated from the marine tunicate Aplidium meridianum. They exhibit activities such as protein kinase inhibition.

-

Rebeccamycin and AT2433-A1: These are indolocarbazole antibiotics produced by actinomycetes, which feature a 7-chloro-L-tryptophan moiety derived from enzymatic halogenation.[8]

Evolution of Synthetic Methodologies

The journey to synthesize halogenated tryptophan analogs has progressed from classical organic chemistry techniques to highly specific and sustainable biocatalytic and metabolic engineering approaches.

Chemical Synthesis

Early synthetic routes relied on established methods of indole formation. The Fischer indole synthesis was one of the first methods adapted for this purpose. It involves the cyclization of a halogenated phenylhydrazone with an appropriate aldehyde or ketone under acidic conditions. For instance, 5- and 7-bromo-L-tryptophan have been successfully synthesized via the Fischer cyclization of the corresponding bromophenylhydrazone of 4-acetamido-4,4-bis(ethoxycarbonyl)butanal.[9] While effective, chemical methods often require harsh conditions, multiple protection/deprotection steps, and can suffer from a lack of regioselectivity, resulting in mixtures of isomers and lower overall yields.[10]

Enzymatic Synthesis (Biocatalysis)

The discovery of halogenating enzymes, or halogenases , revolutionized the synthesis of these analogs. Unlike non-specific haloperoxidases, a class of flavin-dependent halogenases (FDHs) was found to catalyze the highly regioselective halogenation of aromatic substrates like tryptophan.[3][11][12]

These enzymes require reduced flavin adenine dinucleotide (FADH₂), molecular oxygen, and a halide salt (e.g., NaCl or NaBr) to function.[13] The FADH₂ cofactor is typically regenerated in situ by a companion enzyme, a flavin reductase .[11][12] The first FAD-dependent halogenase, PrnA, was characterized in 2000 and was shown to selectively chlorinate tryptophan at the C-7 position during the biosynthesis of the antibiotic pyrrolnitrin.[12][14] Since then, a toolbox of tryptophan halogenases with different regioselectivities has been discovered:

-

Tryptophan 7-halogenases (e.g., RebH, PrnA): Install a halogen at the C-7 position.[11][14]

-

Tryptophan 6-halogenases (e.g., SttH, Th-Hal): Install a halogen at the C-6 position.[13]

-

Tryptophan 5-halogenases (e.g., PyrH): Install a halogen at the C-5 position.[15]

Enzymatic methods offer significant advantages, including exceptional regioselectivity, mild aqueous reaction conditions, and the ability to avoid protecting groups.[16]

Metabolic Engineering and De Novo Biosynthesis

More recently, advances in synthetic biology have enabled the creation of microbial cell factories, primarily in Escherichia coli, for the de novo biosynthesis of halogenated tryptophans directly from glucose.[17] This approach involves extensive metabolic engineering, including:

-

Overexpression of genes in the tryptophan biosynthetic pathway to increase precursor supply.

-

Introduction of feedback-resistant mutations to prevent pathway inhibition.

-

Deletion of genes responsible for tryptophan degradation (e.g., tnaA).[17]

-

Co-expression of a specific tryptophan halogenase and a flavin reductase to perform the final halogenation step.[17]

This strategy provides a sustainable and scalable platform for producing a diverse array of halogenated molecules without the need for synthetic indole precursors.[17]

Experimental Protocols and Characterization

Protocol 1: General Procedure for In Vitro Enzymatic Halogenation of L-Tryptophan

This protocol describes a typical batch reaction for the enzymatic synthesis of a halogenated tryptophan using a purified FAD-dependent halogenase and a flavin reductase.

-

Reaction Mixture Preparation: In a reaction vessel, combine the following components in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5):

-

L-Tryptophan (substrate): 1-10 mM

-

Tryptophan Halogenase (e.g., RebH): 1-10 µM

-

Flavin Reductase (e.g., Fre): 1-10 µM

-

Flavin Adenine Dinucleotide (FAD): 20-100 µM

-

Nicotinamide Adenine Dinucleotide (NADH) (cofactor for reductase): 2-20 mM

-

Halide Salt (NaCl or NaBr): 50-200 mM

-

-

Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-37°C) with gentle agitation for 4-24 hours. Ensure adequate aeration for this oxygen-dependent reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at various time points and analyzing them via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Workup: Terminate the reaction by adding a quenching agent (e.g., an organic solvent like acetonitrile or methanol to precipitate the enzymes) or by acidification. Centrifuge the mixture to remove precipitated proteins.

-

Purification: Purify the halogenated tryptophan product from the supernatant using semi-preparative HPLC.

-

Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and high-resolution mass spectrometry.

Protocol 2: Characterization by Mass Spectrometry

Mass spectrometry is crucial for confirming the successful halogenation of tryptophan.

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

-

Data Interpretation:

-

Molecular Ion Peak: Identify the molecular ion peak [M+H]⁺ corresponding to the mass of the halogenated tryptophan. For example, the expected m/z for 7-chlorotryptophan (C₁₁H₁₁ClN₂O₂) is approximately 239.05.

-

Isotopic Pattern: The key diagnostic feature for chlorine and bromine is their natural isotopic distribution.

-

Chlorine: A compound containing one chlorine atom will exhibit a characteristic M+2 peak (from the ³⁷Cl isotope) that is approximately one-third the intensity of the main M peak (from the ³⁵Cl isotope).[18]

-

Bromine: A compound with one bromine atom will show an M+2 peak (from the ⁸¹Br isotope) that is nearly equal in intensity to the M peak (from the ⁷⁹Br isotope).[18]

-

-

Protocol 3: Characterization by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the precise location of the halogen atom on the indole ring.

-

Sample Preparation: Dissolve the purified product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

-

Data Interpretation:

-

¹H NMR: Halogenation causes characteristic shifts in the aromatic proton signals of the indole ring. The absence of a proton signal at a specific position (e.g., H7), coupled with shifts in the adjacent proton signals (e.g., H4, H5, H6), confirms the site of substitution.[19][20]

-

¹³C NMR: The carbon atom directly attached to the halogen will experience a significant shift in its resonance. For example, bromination typically causes a downfield shift for the directly bonded carbon.

-

Quantitative Data

The biological activities and synthetic efficiencies of halogenated tryptophan analogs vary significantly with the type and position of the halogen.

Table 1: Biological Activities of Selected Halogenated Tryptophan Analogs

| Analog | Biological Activity | Organism/Target | Potency (EC₅₀/MIC) |

| 7-Bromo-L-tryptophan | Trypanocidal | Trypanosoma brucei | ~5 µM (EC₅₀)[21] |

| 7-Chloro-L-tryptophan | Trypanocidal | Trypanosoma brucei | ~10 µM (EC₅₀)[21] |

| 5-Iodoindole | Antibiofilm | Escherichia coli, Staphylococcus aureus | - |

| Di-halogenated Indoles | Antifungal | Candida species | 10-50 µg/mL (MIC)[22] |

| Polybrominated Indoles | Antibacterial | Enterobacter aerogenes, Salmonella enteritidis | - |

Table 2: Comparison of Synthetic Methodologies for Halogenated Tryptophans

| Method | Key Reagents/Components | Conditions | Regioselectivity | Typical Yields |

| Chemical Synthesis (Fischer Indole) | Halogenated phenylhydrazine, aldehyde/ketone, acid catalyst | Harsh (high temp, strong acid) | Moderate to Low (can form isomers) | < 50%[10] |

| Enzymatic Halogenation (In Vitro) | Halogenase, Flavin Reductase, FAD, NADH, Halide Salt | Mild (aqueous, room temp, neutral pH) | High to Excellent (>99%)[14][16] | 60-95% |

| Metabolic Engineering (In Vivo) | Engineered E. coli, glucose, halide salt | Standard fermentation conditions | High to Excellent (>99%) | Titer-dependent (mg/L to g/L scale)[17] |

Signaling Pathways and Biological Relevance

Halogenated tryptophan analogs exert their biological effects through various mechanisms. A notable example is their activity against the parasite Trypanosoma brucei, the causative agent of human African trypanosomiasis.[21] These analogs act as competitive inhibitors of essential metabolic pathways.

In T. brucei, the metabolism of aromatic amino acids, particularly their transamination, is critical for survival.[21] Tryptophan is converted to indolepyruvate by an aromatic aminotransferase. Potent analogs like 7-bromotryptophan compete with natural tryptophan for this enzyme, disrupting the pathway.[21] This leads to a significant reduction in downstream metabolites and cripples the parasite's metabolic function.[21]

Visualizations

Conclusion

The field of halogenated tryptophan analogs has evolved dramatically from the initial isolation of complex molecules from marine sources to the rational design of microbial factories for their production. The discovery of highly specific halogenase enzymes was a watershed moment, providing tools for clean and selective synthesis that were previously unattainable with traditional chemistry. These analogs have proven to be more than just chemical curiosities; they are potent bioactive molecules that interfere with critical pathways in pathogens, serve as precursors for pharmaceuticals, and act as versatile probes for protein engineering.[6][13][21] Future research will likely focus on discovering new halogenases with novel specificities, engineering these enzymes to accept non-natural substrates, and further optimizing microbial strains to produce these valuable compounds in a sustainable and economically viable manner.

References

- 1. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemimpex.com [chemimpex.com]

- 7. mdpi.com [mdpi.com]

- 8. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 5- and 7-bromotryptophan and of [5-bromotryptophan9]-β-corticotrophin-(1–24)-tetracosapeptide, a highly potent corticotrophin analogue - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Tryptophan 7-halogenase - Wikipedia [en.wikipedia.org]

- 12. books.rsc.org [books.rsc.org]

- 13. Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Enzymatic halogenation of tryptophan on a gram scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 21. Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei | PLOS Neglected Tropical Diseases [journals.plos.org]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Bromo-DL-tryptophan

CAS Number: 6548-09-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-DL-tryptophan, a halogenated derivative of the essential amino acid tryptophan. This document consolidates key chemical and physical data, outlines experimental protocols for its synthesis, and explores its significant applications in biomedical research, particularly in the context of sickle cell disease and neuroscience.

Chemical and Physical Properties

This compound is a non-proteinogenic alpha-amino acid characterized by the substitution of a bromine atom at the 5th position of the indole ring of tryptophan.[1] This modification imparts unique properties that make it a valuable tool in various research applications.

| Property | Value | Source |

| CAS Number | 6548-09-0 | [2][3][4] |

| Molecular Formula | C11H11BrN2O2 | [4] |

| Molecular Weight | 283.12 g/mol | [1][2] |

| Appearance | Off-white to light beige fine crystalline powder | [3] |

| Melting Point | 264 °C (decomposes) | [2] |

| IUPAC Name | 2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | [1][4] |

| SMILES | NC(Cc1c[nH]c2ccc(Br)cc12)C(O)=O | [2] |

| InChI Key | KZDNJQUJBMDHJW-UHFFFAOYSA-N | [2][4] |

Spectral Data:

A proton NMR spectrum for this compound is publicly available and can be accessed through the PubChem database.[1]

Experimental Protocols

Biocatalytic Synthesis of this compound

A modern and efficient method for the synthesis of 5-substituted tryptophan derivatives, including this compound, involves an enzymatic approach using a mutated tryptophan synthase (TrpB) enzyme.[5][6] This method offers high yield and stereoselectivity.

Materials:

-

5-bromoindole

-

L-serine

-

Mutated TrpB enzyme from Thermotoga maritima (e.g., TmTrpBM145T N167D)[5]

-

Pyridoxal phosphate (PLP)

-

Phosphate buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer (pH 8.0), L-serine, and pyridoxal phosphate.

-

Add the mutated TrpB enzyme to the mixture.

-

Dissolve the 5-bromoindole substrate in a minimal amount of DMSO and add it to the reaction mixture. The final concentration of DMSO should be low (e.g., 5% v/v) to avoid enzyme denaturation.[5]

-

Incubate the reaction at an elevated temperature suitable for the thermophilic enzyme, for example, 75°C.[5]

-

Monitor the reaction progress using a suitable analytical technique, such as HPLC.

-

Upon completion, the product, 5-Bromo-L-tryptophan, can be purified using standard chromatographic techniques. This enzymatic synthesis typically yields the L-enantiomer with high enantioselectivity.[5]

Note: For the synthesis of the DL-racemic mixture, a chemical synthesis approach would be required, or the L-enantiomer could be racemized under specific conditions.

Key Applications in Research and Drug Development

Antigelling Agent for Sickle Cell Disease

5-Bromotryptophan has been identified as a potent inhibitor of the gelation of sickle hemoglobin (HbS).[7] This property makes it a significant lead compound in the development of therapies for sickle cell anemia.[7] The mechanism involves the binding of 5-bromotryptophan to deoxygenated hemoglobin, which is thought to stabilize the protein and prevent the polymerization that leads to red blood cell sickling.[8] Research has shown that dipeptides containing 5-bromotryptophan, such as 5-BrTrp-5-BrTrp, exhibit even greater antigelation potency.[7]

Neuroscience and Serotonin Pathway Research

As a derivative of tryptophan, this compound is a valuable tool for studying the serotonin (5-HT) pathway.[9][10][11] Tryptophan is the metabolic precursor to serotonin, a crucial neurotransmitter involved in mood regulation, cognition, and various physiological processes.[9][12][13] this compound can be used as a probe to investigate the substrate specificity of enzymes in the serotonin synthesis pathway, such as tryptophan hydroxylase.[14] By incorporating a halogenated analog, researchers can study the effects on serotonin production and signaling.

Flavin-Dependent Halogenase Research

This compound is also utilized in studies of flavin-dependent halogenases. These enzymes are of interest for their ability to regioselectively halogenate organic molecules, a process with significant potential in synthetic biology and pharmaceutical development. This compound can serve as a substrate or a product in assays designed to characterize the activity and regioselectivity of these enzymes.[3]

Visualizations

Caption: Workflow for the biocatalytic synthesis of 5-Bromo-L-tryptophan.

Caption: Action of 5-Bromotryptophan in preventing sickle cell formation.

Caption: Role of this compound in serotonin pathway research.

References

- 1. This compound | C11H11BrN2O2 | CID 96735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo- DL -tryptophan 99 6548-09-0 [sigmaaldrich.com]

- 3. This compound | 6548-09-0 [chemicalbook.com]

- 4. This compound, 99% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. soc.chim.it [soc.chim.it]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hemoglobin S antigelation agents based on 5-bromotryptophan with potential for sickle cell anemia. | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tryptophan Metabolism in Depression: A Narrative Review with a Focus on Serotonin and Kynurenine Pathways [mdpi.com]

- 12. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. L-tryptophan administration and increase in cerebral serotonin levels: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromo-DL-tryptophan Powder for Researchers and Drug Development Professionals

Introduction: 5-Bromo-DL-tryptophan is a synthetically modified amino acid derivative of tryptophan. As a brominated analog, it serves as a valuable building block in medicinal chemistry and a crucial tool in biochemical research. Its unique properties make it a compound of interest for applications ranging from peptide synthesis to the development of therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound powder, complete with experimental protocols and logical workflows for its application.

Physicochemical Characteristics

This compound is typically supplied as an off-white to light beige or light grey crystalline powder.[1] Its core structure consists of an indole ring brominated at the 5-position, attached to an alpha-amino acid backbone.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

| Identifier | Value | Reference |

| CAS Number | 6548-09-0 | [1][2] |

| Molecular Formula | C₁₁H₁₁BrN₂O₂ | [2] |

| Molecular Weight | 283.12 g/mol | [2] |

| IUPAC Name | 2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | [2] |

| Physical Property | Value | Reference |

| Appearance | Off-white to light beige fine crystalline powder | [1] |

| Melting Point | 264 °C (decomposes) | [1][3] |

| Solubility | Soluble in DMSO (for L-isomer, specific data for DL not available) | [4] |

| pKa (Predicted) | 2.21 ± 0.10 | [5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound powder.

Melting Point Determination

The melting point is a critical indicator of purity. The capillary method is a standard and widely used technique.

Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., DigiMelt)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound powder is completely dry. If necessary, gently grind the sample to a fine powder using a mortar and pestle.[6]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.[7]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[8]

-

If the approximate melting point is known (around 264 °C), set the apparatus to heat rapidly to about 20 °C below this temperature.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium as the melting point is approached.[7]

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.[6]

-

Solubility Assessment

A qualitative assessment of solubility in various solvents is essential for preparing solutions for analysis and biological assays.

Principle: A small amount of the solute is mixed with a known volume of a solvent to visually determine if it dissolves.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Spatula

-

Solvents (e.g., deionized water, ethanol, DMSO, dilute HCl, dilute NaOH)

Procedure:

-

Sample Preparation: Add a small, pre-weighed amount of this compound powder (e.g., 1-5 mg) to separate test tubes.[9]

-

Solvent Addition: Add a measured volume (e.g., 1 mL) of the desired solvent to each test tube.

-

Mixing: Vigorously mix the contents of each test tube using a vortex mixer for at least 30 seconds to facilitate dissolution.

-

Observation: Allow the tubes to stand for a few minutes and visually inspect for any undissolved solid. A clear solution indicates solubility, while a cloudy or precipitated mixture indicates insolubility or partial solubility.[10] For amino acids, warming the solvent or adjusting the pH can influence solubility.[11]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for confirming the chemical structure and identity of this compound.

FTIR spectroscopy identifies the functional groups present in the molecule.

Principle: Infrared radiation is passed through the sample, and the absorption of energy at specific frequencies corresponds to the vibrational frequencies of the chemical bonds.

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

KBr pellet press or ATR accessory

Procedure (KBr Pellet Method):

-

Sample Preparation: Dry both the this compound sample and potassium bromide (KBr) powder to remove any moisture.

-

Mixing: Mix approximately 1-2 mg of the sample with 100-200 mg of KBr powder in an agate mortar. Grind the mixture to a very fine, homogenous powder.[12]

-

Pellet Formation: Transfer the mixture to a pellet die and apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.[12][13]

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.

¹H NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms in the molecule.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the nuclei of the hydrogen atoms to resonate at characteristic frequencies.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., DMSO-d₆)

Procedure:

-

Sample Preparation: Dissolve 5-25 mg of this compound powder in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[14]

-

Filtration: To ensure a homogenous solution and remove any particulate matter that could affect the magnetic field, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[14]

-

Analysis: Place the NMR tube in the spectrometer's probe and acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

UV-Vis spectroscopy is useful for quantitative analysis and for studying the electronic transitions within the indole ring.

Principle: The absorbance of a solution is measured as a function of the wavelength of light. Tryptophan and its derivatives have characteristic absorption maxima in the UV range.

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Solvent for dissolving the sample (e.g., ethanol, water)

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent that is transparent in the UV range.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (obtain a baseline).

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and measure the absorbance over the desired wavelength range (e.g., 200-400 nm). Tryptophan derivatives typically show absorption maxima around 280 nm.[15][16]

Applications and Workflow Visualizations

While this compound is not known to be directly involved in a specific signaling pathway, it is a valuable tool in drug discovery and biochemical research, particularly in the context of sickle cell anemia.

Role in Sickle Cell Anemia Research

This compound has been investigated for its potential as an antigelling agent for hemoglobin S (HbS), the abnormal hemoglobin found in individuals with sickle cell anemia.[3][17] The sickling of red blood cells is caused by the polymerization of deoxygenated HbS.[18] Compounds that can inhibit this polymerization are of therapeutic interest.

Caption: Workflow of this compound as a potential antigelling agent in sickle cell anemia.

General Synthesis Workflow

This compound is synthesized from precursors through a series of chemical reactions. A generalized workflow for its synthesis provides a logical overview of its production for research purposes.

Caption: A generalized workflow for the chemical synthesis of this compound powder.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound powder. It should be stored in a tightly sealed container in a cool, dry place, typically at temperatures between 2-8°C.[5] For long-term storage, temperatures of -20°C are recommended.[4] Solutions prepared in solvents like DMSO should be aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]